Phenyl ethenylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl ethenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then reacts with phenol to yield this compound. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Phenyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce phenyl ethylamine. Substitution reactions can result in various substituted phenyl carbamates.
Scientific Research Applications
Phenyl ethenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of phenyl ethenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site. The phenyl group can also participate in π-π interactions with aromatic residues in the enzyme, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Phenyl ethenylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and industrial processes.
List of Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
- Butyl carbamate
These compounds differ primarily in the alkyl or aryl groups attached to the carbamate moiety, which influence their reactivity and applications.
Properties
CAS No. |
34986-54-4 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
phenyl N-ethenylcarbamate |
InChI |
InChI=1S/C9H9NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) |
InChI Key |
GVBOKQZLJJPVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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